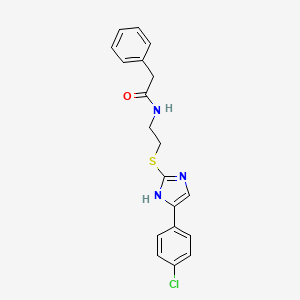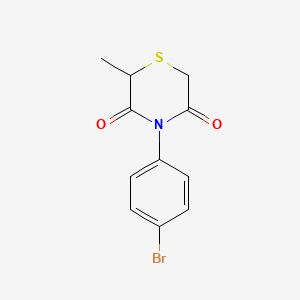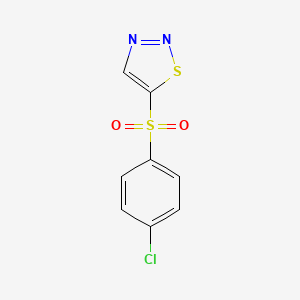![molecular formula C14H14Cl2N2O B2356006 4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride CAS No. 1267321-20-9](/img/structure/B2356006.png)
4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C14H13ClN2O.ClH/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17;/h1-8H,9H2,(H3,16,17);1H . This indicates that the compound has a benzene ring with a chlorophenoxy group and a carboximidamide group attached to it. Physical And Chemical Properties Analysis
This compound has a molecular weight of 297.18 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Solid-State Properties and Molecular Interactions
Research on related compounds to 4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride, such as various benzene-1-carboximidamides, has revealed significant insights into their solid-state properties. These compounds exhibit strong intramolecular hydrogen bonding and additional intermolecular hydrogen bonds, influencing their molecular interactions and physical properties. This understanding can be crucial in the development of materials and pharmaceuticals (Boere et al., 2011).
Electrochemical Properties
Another study focused on the electrochemical properties of similar compounds, specifically 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene. The research demonstrated selective preparation methods and the influence of different electrolysis conditions on product formation. Such electrochemical studies are essential for understanding the reactivity and potential applications of these compounds in various fields (Uneyama et al., 1983).
Novel Pyrimidines Synthesis
In the realm of organic synthesis, compounds like 4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride have been used to synthesize novel pyrimidines. These reactions often involve benzamidine hydrochlorides and chalcones, leading to the formation of triarylpyrimidines, a class of compounds with potential pharmaceutical applications (Harutyunyan et al., 2020).
Analytical Method Development
Significant research has also been conducted on developing analytical methods for detecting and quantifying chlorophenoxy compounds in various samples. One such study details a novel approach for analyzing chlorophenoxy acid herbicides in water, showcasing the potential for environmental monitoring and contamination assessment (Catalina et al., 2000).
Synthesis and Characterization of New Compounds
Research has also been conducted on the synthesis and characterization of new compounds related to 4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride. This includes studies on their structural properties, reactivity, and potential applications in various fields (Nakayama et al., 1998).
Wirkmechanismus
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4-[(4-chlorophenoxy)methyl]benzenecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O.ClH/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17;/h1-8H,9H2,(H3,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNLMMYHWDEALI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2355924.png)


![3-{[2-(Diethylamino)ethyl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2355929.png)
![4-tert-butyl-N-{3-oxo-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propyl}benzene-1-sulfonamide](/img/structure/B2355931.png)

![2-[(thien-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2355934.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2355936.png)
![5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole](/img/structure/B2355938.png)
![Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2355939.png)
![N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2355940.png)
![N-[1-(4-methylphenyl)ethyl]-4-{[2-(3-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2355942.png)
